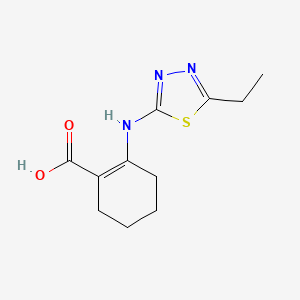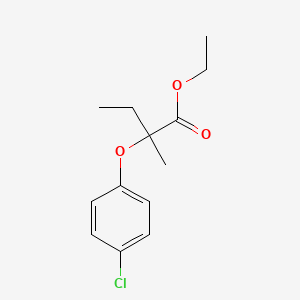
2H-Imidazole-2-thione, 1,3-dihydro-4-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Imidazole-2-thione, 1,3-dihydro-4-(2-thienyl)- is a heterocyclic compound containing both imidazole and thione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazole-2-thione, 1,3-dihydro-4-(2-thienyl)- typically involves the reaction of imidazole derivatives with sulfur-containing reagents. One common method is the cyclization of thiosemicarbazide with α-haloketones under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the imidazole-thione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2H-Imidazole-2-thione, 1,3-dihydro-4-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form imidazole derivatives with thiol groups.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazole derivatives with thiol groups.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2H-Imidazole-2-thione, 1,3-dihydro-4-(2-thienyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2H-Imidazole-2-thione, 1,3-dihydro-4-(2-thienyl)- involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. Additionally, the compound can interact with DNA and RNA, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **1,3-Dimethylimidazole-2
2-Imidazolidinethione: Another heterocyclic compound with similar structural features but different reactivity and applications.
Properties
CAS No. |
93103-27-6 |
|---|---|
Molecular Formula |
C7H6N2S2 |
Molecular Weight |
182.3 g/mol |
IUPAC Name |
4-thiophen-2-yl-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C7H6N2S2/c10-7-8-4-5(9-7)6-2-1-3-11-6/h1-4H,(H2,8,9,10) |
InChI Key |
MCHJAOYKRCMJQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CNC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


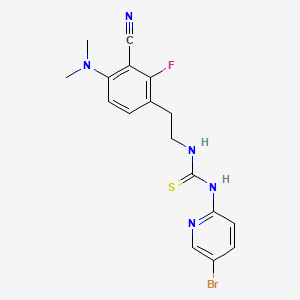
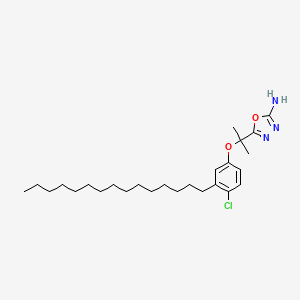

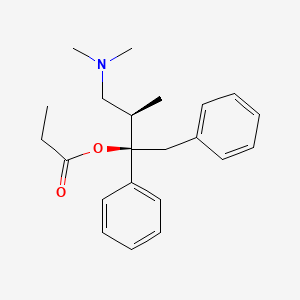

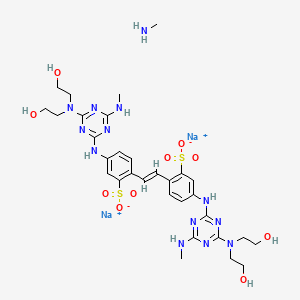

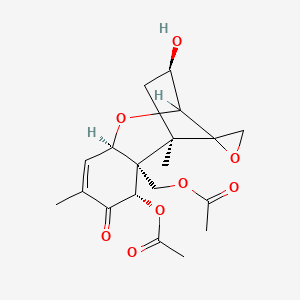


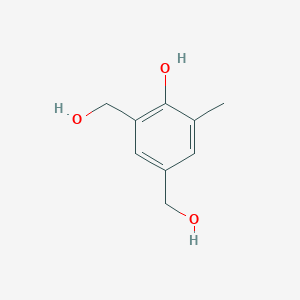
![2-[2-(benzenesulfonyl)hydrazinyl]-N-(4-hydroxyphenyl)-2-oxoacetamide](/img/structure/B12739392.png)
